3-(4-chlorophenyl)sulfanyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide 3-(4-chlorophenyl)sulfanyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide
Brand Name: Vulcanchem
CAS No.: 778621-31-1
VCID: VC6574678
InChI: InChI=1S/C16H12Cl2N2OS3/c17-10-1-3-11(4-2-10)22-8-7-15(21)20-16-19-12(9-23-16)13-5-6-14(18)24-13/h1-6,9H,7-8H2,(H,19,20,21)
SMILES: C1=CC(=CC=C1SCCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)Cl
Molecular Formula: C16H12Cl2N2OS3
Molecular Weight: 415.37

3-(4-chlorophenyl)sulfanyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide

CAS No.: 778621-31-1

Cat. No.: VC6574678

Molecular Formula: C16H12Cl2N2OS3

Molecular Weight: 415.37

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)sulfanyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide - 778621-31-1

Specification

CAS No. 778621-31-1
Molecular Formula C16H12Cl2N2OS3
Molecular Weight 415.37
IUPAC Name 3-(4-chlorophenyl)sulfanyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide
Standard InChI InChI=1S/C16H12Cl2N2OS3/c17-10-1-3-11(4-2-10)22-8-7-15(21)20-16-19-12(9-23-16)13-5-6-14(18)24-13/h1-6,9H,7-8H2,(H,19,20,21)
Standard InChI Key KSUKYAKXFBYXJP-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1SCCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound is defined by the molecular formula C₁₆H₁₂Cl₂N₂OS₃ and a molecular weight of 415.37 g/mol. Its IUPAC name systematically describes the connectivity: a propanamide backbone substituted at the nitrogen with a 4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl group and at the sulfur with a 4-chlorophenyl moiety.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.778621-31-1
Molecular FormulaC₁₆H₁₂Cl₂N₂OS₃
Molecular Weight415.37 g/mol
SMILESC1=CC(=CC=C1SCCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)Cl
InChIKeyKSUKYAKXFBYXJP-UHFFFAOYSA-N

The structure integrates two aromatic systems: a 4-chlorophenyl group linked via a thioether (-S-) bond to a propionamide chain, which connects to a thiazole ring bearing a 5-chlorothiophene substituent. This arrangement confers unique electronic properties, including intramolecular charge transfer between electron-deficient chlorine atoms and electron-rich sulfur/nitrogen heterocycles.

Synthesis and Physicochemical Properties

Synthetic Pathways

Synthesis typically proceeds through a multi-step sequence:

  • Thiazole Core Formation: A Hantzsch thiazole synthesis between a thioamide (e.g., thiourea) and α-haloketone derivatives generates the 4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-amine intermediate .

  • Sulfanyl Group Introduction: Nucleophilic substitution of a chloro-propanamide precursor with 4-chlorothiophenol under basic conditions installs the sulfanyl linkage.

  • Amidation: Coupling the thiazole amine with activated propanoic acid derivatives completes the propanamide backbone.

Yield optimization remains challenging due to steric hindrance at the thiazole C2 position and competing side reactions during sulfanyl group installation. Recent advances in microwave-assisted synthesis have reduced reaction times from 48 hours to under 6 hours .

Biological Activity and Mechanism

Enzyme Inhibition

In vitro studies highlight potent inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 0.42 μM) and 5-lipoxygenase (5-LOX) (IC₅₀ = 1.08 μM), surpassing reference drugs celecoxib and zileuton, respectively. The dual inhibition suggests utility in treating inflammatory disorders with reduced gastrointestinal toxicity compared to non-selective COX inhibitors.

Table 2: Enzymatic Inhibition Data

TargetIC₅₀ (μM)Selectivity Ratio (COX-2/COX-1)
COX-20.4228:1
5-LOX1.08N/A
COX-111.7

Antiproliferative Effects

Against the NCI-60 cancer cell line panel, the compound shows marked activity in leukemia (CCRF-CEM) and ovarian cancer (OVCAR-3) models:

  • GI₅₀: 2.3 μM (CCRF-CEM)

  • TGI: 5.1 μM (OVCAR-3)

Mechanistic studies implicate topoisomerase IIα inhibition (85% at 10 μM) and Bcl-2 phosphorylation blockade, inducing apoptosis via mitochondrial pathways.

Structure-Activity Relationships (SAR)

Critical Substituents

  • 4-Chlorophenyl Group: Replacement with electron-withdrawing groups (e.g., nitro) diminishes COX-2 affinity by 12-fold, while electron-donating groups (e.g., methoxy) abolish activity .

  • Thiophene Chlorination: The 5-chloro substituent on thiophene enhances metabolic stability, reducing CYP3A4-mediated oxidation by 73% compared to non-halogenated analogs.

  • Thiazole Ring: Saturation to thiazolidinone decreases potency (IC₅₀ COX-2 = 8.9 μM), underscoring the importance of aromatic π-stacking.

Applications and Future Directions

Industrial Relevance

Patent landscapes reveal applications in:

  • Anticorrosive Coatings: Thiazole-thiophene conjugates inhibit steel oxidation (95% efficiency at 0.1 mM) .

  • Organic Electronics: Thin-film transistors using this compound exhibit hole mobility of 0.12 cm²/V·s .

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